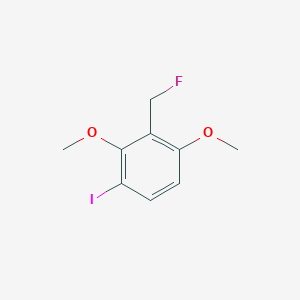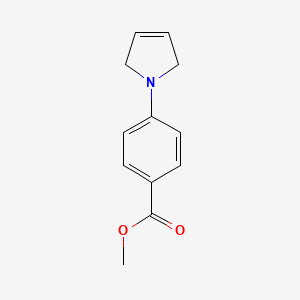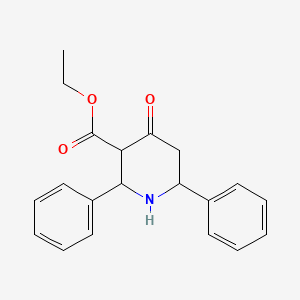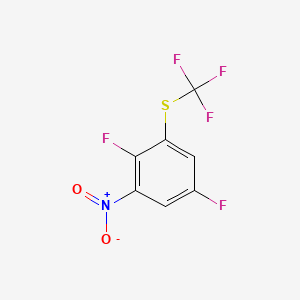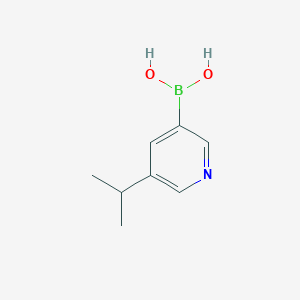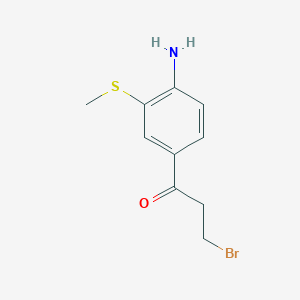
5-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)imidazolidine-2,4-dione typically involves multi-step reactions. One common method includes the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. This reaction proceeds through a three-component reaction mechanism, resulting in the formation of the imidazolidine-2,4-dione core .
Industrial Production Methods
Industrial production of this compound may involve the Bucherer-Bergs reaction, which is a well-known method for synthesizing hydantoins from ketones or aldehydes. This reaction is advantageous due to its high yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazolidine-2,4-diones .
Aplicaciones Científicas De Investigación
5-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethylimidazolidine-2,4-dione: Known for its use in anticonvulsant drugs.
Thiazolidine-2,4-dione: Exhibits antidiabetic properties and is used in the treatment of type 2 diabetes.
Uniqueness
5-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)imidazolidine-2,4-dione is unique due to its specific structural features, such as the trimethylsilyl group, which enhances its stability and reactivity. This makes it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H20N4O3Si |
|---|---|
Peso molecular |
296.40 g/mol |
Nombre IUPAC |
5-[1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H20N4O3Si/c1-20(2,3)5-4-19-8-16-7-9(6-13-16)10-11(17)15-12(18)14-10/h6-7,10H,4-5,8H2,1-3H3,(H2,14,15,17,18) |
Clave InChI |
QQCCSKIAQFYZLQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C=C(C=N1)C2C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


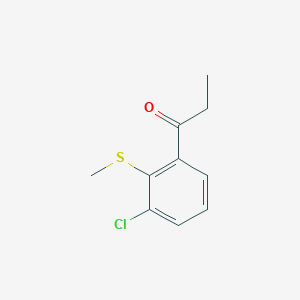
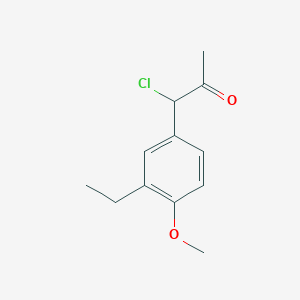
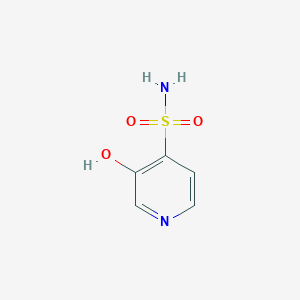

![(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)

